N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Overview
Description
“N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride” is a chemical compound with the molecular formula C18H28Cl2N4O and a molecular weight of 387.3 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H28Cl2N4O. Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 387.3 g/mol. No further details about the physical and chemical properties were found in the search results.Scientific Research Applications
Antidepressant and Antianxiety Potential
A study conducted by Kumar et al. (2017) on a novel series of piperazine derivatives demonstrated significant antidepressant and antianxiety activities in animal models. These compounds were synthesized through a sequence of chemical reactions, including Claisen Schmidt condensation and Mannich’s reaction, indicating the utility of piperazine structures in developing potential therapeutic agents for mental health conditions (Kumar et al., 2017).
Anticancer Activity
Boddu et al. (2018) synthesized and evaluated a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides for their in vitro anticancer activity against several human cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of piperazine derivatives in anticancer drug development (Boddu et al., 2018).
Hypoxic-Cytotoxic Agents
Ortega et al. (2000) reported the synthesis and biological evaluation of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine derivatives, showing potent hypoxic-cytotoxic activity. These findings suggest applications in targeting hypoxic tumor environments, a common challenge in cancer therapy (Ortega et al., 2000).
Anti-inflammatory Properties
Smits et al. (2008) discovered new H4 receptor ligands with significant anti-inflammatory properties in vivo, indicating the potential of piperazine derivatives in developing treatments for inflammatory diseases (Smits et al., 2008).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, showcasing the potential of such compounds in the development of optical materials and sensors (Gan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-6-piperazin-1-ylhexanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c19-14-16-5-7-17(8-6-16)15-21-18(23)4-2-1-3-11-22-12-9-20-10-13-22;;/h5-8,20H,1-4,9-13,15H2,(H,21,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDMCZNBIVPWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCCC(=O)NCC2=CC=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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